molecular formula C8H14O4 B1429226 2-(2-Propyl-1,3-dioxolan-2-yl)acetic acid CAS No. 5735-99-9

2-(2-Propyl-1,3-dioxolan-2-yl)acetic acid

Cat. No. B1429226
CAS RN: 5735-99-9
M. Wt: 174.19 g/mol
InChI Key: MNOZBVQGZXOGRT-UHFFFAOYSA-N
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Description

2-(2-Propyl-1,3-dioxolan-2-yl)acetic acid, also known as 2-propyl-1,3-dioxolane-2-acetic acid, is an organic compound with the chemical formula C7H12O4. It is a white solid that is soluble in water and has a melting point of approximately 56°C. 2-propyl-1,3-dioxolane-2-acetic acid is a versatile compound that can be used in a variety of laboratory experiments and scientific research applications.

Scientific Research Applications

Synthesis of Novel Chemical Entities

One application of derivatives of 1,3-dioxolane, such as 2-(2-Propyl-1,3-dioxolan-2-yl)acetic acid, is in the synthesis of novel chemical entities. For instance, the reaction of [2-(perfluoroalkyl)-1,3-dioxolan-2-yl]acetic acids with thionyl chloride and a 48% HBr solution yields 7-polyfluoroalkyl-2,3-dihydro-5H-1,4-dioxepine-5-one. This process involves a rearrangement mechanism, illustrating the compound's utility in creating unexpected chemical structures (Villaume et al., 2001).

Mechanistic Investigations and Kinetic Studies

The compound is also used in mechanistic investigations and kinetic studies. For example, research on the reaction between vicinal diols and hydrogen bromide in acetic acid, which involves cyclisation to a 1,3-dioxolan-2-ylium ion, leverages compounds like 2-(2-Propyl-1,3-dioxolan-2-yl)acetic acid for studying substrate stereospecificity and observing intermediate 1,3-dioxolan-2-ylium ions via NMR spectroscopy (Golding, Hall, & Sakrikar, 1973).

Intermediate in Synthesis of Complex Structures

Its role as an intermediate in the synthesis of complex molecular structures is another significant application. Research has focused on creating cyclic acetals and ethers, such as 2-(1-propenyl)-1,3-dioxolane, as intermediate products in specific catalyzed reactions, demonstrating the versatility of 1,3-dioxolane derivatives in synthesizing diverse chemical structures (Piasecki, 1984).

Development of Potential Novel Platform Chemicals

The compound is also utilized in developing potential novel platform chemicals, like in the acid-catalysed condensation of glycerol with various aldehydes and acetones to create mixtures of [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols. These are of particular interest as precursors for 1,3-propanediol derivatives, showing the compound's potential in creating valuable industrial chemicals (Deutsch, Martin, & Lieske, 2007).

Safety And Hazards

For more detailed information, you can refer to the Enamine product page . Keep in mind that further studies and investigations are essential to fully understand the compound’s properties and potential applications.

properties

IUPAC Name

2-(2-propyl-1,3-dioxolan-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-2-3-8(6-7(9)10)11-4-5-12-8/h2-6H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOZBVQGZXOGRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(OCCO1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Propyl-1,3-dioxolan-2-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Propyl-1,3-dioxolan-2-yl)acetic acid
Reactant of Route 2
2-(2-Propyl-1,3-dioxolan-2-yl)acetic acid
Reactant of Route 3
Reactant of Route 3
2-(2-Propyl-1,3-dioxolan-2-yl)acetic acid
Reactant of Route 4
2-(2-Propyl-1,3-dioxolan-2-yl)acetic acid
Reactant of Route 5
2-(2-Propyl-1,3-dioxolan-2-yl)acetic acid
Reactant of Route 6
2-(2-Propyl-1,3-dioxolan-2-yl)acetic acid

Citations

For This Compound
1
Citations
DM Marsden, RL Nicholson, ME Skindersoe… - Organic & …, 2010 - pubs.rsc.org
The screening of large arrays of drug-like small-molecules was traditionally a time consuming and resource intensive task. New methodology developed within our laboratories provides …
Number of citations: 31 pubs.rsc.org

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